Cas no 13734-29-7 (BOC-LYS(TOS)-OH DCHA)

BOC-LYS(TOS)-OH DCHA 化学的及び物理的性質
名前と識別子
-
- (S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid
- (2S)-6-[(4-methylphenyl)sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
- BOC-LYS(TOS)-OH
- L-Lysine,N2-[(1,1-dimethylethoxy)carbonyl]-N6-[(4-methylphenyl)sulfonyl]-
- Nα-Boc-Nε-4-toluenesulfonyl-L-lysine dicyclohexylammonium salt
- AmbotzBAA5800
- Boc-Lys(Ts)-OH
- N2-[(1,1-Dimethylethoxy)Carbonyl]-N6-[(4-Methylphenyl)Sulfonyl]-L-Lysine
- N-α-Boc-N-ε-tosyl-L-lysine
- BOC-LYS(TOS)-OH DCHA
- Boc-L-Lys(Tos)-OH DCHA
- BOC-LYSINE(TOS)-OH DCHA
- N-a-Boc-N-e-tosyl-L-lysine
- BOC-N-EPSILON-TOSYL-L-LYSINE
- BOC-N-E-TOSYL-L-LYSINE LIQUID
- na-T-boc-N-epsilon-P-tosyl-L-lysine
- N-.ALPHA.-BOC-N-.EPSILON.-TOSYL-L-LYSINE
- (S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoicacid
- N2-(tert-butoxycarbonyl)-N6-tosyl-L-lysine
- CS-0445631
- MFCD00038261
- (2S)-2-{[(tert-butoxy)carbonyl]amino}-6-(4-methylbenzenesulfonamido)hexanoic acid
- 13734-29-7
- AKOS016843147
- DTXSID80365841
- N-alpha-t-Butyloxycarbonyl-N-epsilon-p-tolylsulfonyl-L-lysine (Boc-L-Lys(Tos)-OH)
- (S)-2-(tert-butoxycarbonylamino)-6-(4-methylphenylsulfonamido)hexanoic acid
-
- MDL: MFCD00038261
- インチ: InChI=1S/C18H28N2O6S/c1-13-8-10-14(11-9-13)27(24,25)19-12-6-5-7-15(16(21)22)20-17(23)26-18(2,3)4/h8-11,15,19H,5-7,12H2,1-4H3,(H,20,23)(H,21,22)/t15-/m0/s1
- InChIKey: HSTSERPPSSLPFN-HNNXBMFYSA-N
- ほほえんだ: CC1=CC=C(S(=O)(NCCCC[C@H](NC(OC(C)(C)C)=O)C(O)=O)=O)C=C1
計算された属性
- せいみつぶんしりょう: 400.16700
- どういたいしつりょう: 400.16680779g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 8
- 重原子数: 27
- 回転可能化学結合数: 12
- 複雑さ: 586
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 130Ų
じっけんとくせい
- PSA: 130.18000
- LogP: 4.28410
BOC-LYS(TOS)-OH DCHA セキュリティ情報
BOC-LYS(TOS)-OH DCHA 税関データ
- 税関コード:2935009090
- 税関データ:
中国税関コード:
2935009090概要:
2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%
申告要素:
製品名, 成分含有量、
要約:
2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%
BOC-LYS(TOS)-OH DCHA 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | B657073-50mg |
BOC-LYS(TOS)-OH DCHA |
13734-29-7 | 50mg |
$ 65.00 | 2022-06-07 | ||
abcr | AB258806-5 g |
N-alpha-t-Butyloxycarbonyl-N-epsilon-p-tolylsulfonyl-L-lysine (Boc-L-Lys(Tos)-OH); . |
13734-29-7 | 5g |
€90.00 | 2023-04-27 | ||
abcr | AB258806-25 g |
N-alpha-t-Butyloxycarbonyl-N-epsilon-p-tolylsulfonyl-L-lysine (Boc-L-Lys(Tos)-OH); . |
13734-29-7 | 25g |
€210.00 | 2023-04-27 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-285189A-5 g |
Boc-L-Lys(Tos)-OH DCHA, |
13734-29-7 | 5g |
¥963.00 | 2023-07-11 | ||
eNovation Chemicals LLC | Y1239876-1g |
(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid |
13734-29-7 | 98% (HPLC) | 1g |
$165 | 2024-06-07 | |
Chemenu | CM303043-25g |
(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid |
13734-29-7 | 95% | 25g |
$339 | 2022-06-13 | |
Chemenu | CM303043-100g |
(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid |
13734-29-7 | 95% | 100g |
$943 | 2022-06-13 | |
SHENG KE LU SI SHENG WU JI SHU | sc-285189-1g |
Boc-L-Lys(Tos)-OH DCHA, |
13734-29-7 | 1g |
¥399.00 | 2023-09-05 | ||
A2B Chem LLC | AD72736-25g |
Boc-lys(tos)-oh dcha |
13734-29-7 | ≥ 98% (HPLC) | 25g |
$227.00 | 2024-04-20 | |
1PlusChem | 1P008080-5g |
(S)-2-((tert-Butoxycarbonyl)amino)-6-(4-methylphenylsulfonamido)hexanoic acid |
13734-29-7 | 95% | 5g |
$94.00 | 2025-02-22 |
BOC-LYS(TOS)-OH DCHA 関連文献
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
3. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
-
6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
BOC-LYS(TOS)-OH DCHAに関する追加情報
Professional Introduction to BOC-LYS(TOS)-OH DCHA and CAS No. 13734-29-7
The compound with the CAS number 13734-29-7 and the product name BOC-LYS(TOS)-OH DCHA represents a significant advancement in the field of pharmaceutical chemistry and peptidomimetics. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and synthetic biology.
In the realm of synthetic organic chemistry, BOC-LYS(TOS)-OH DCHA serves as a crucial intermediate in the synthesis of complex peptides and peptidomimetics. The presence of the BOC (tert-butoxycarbonyl) group on the lysine residue enhances stability during synthesis, while the tosyl (tosylate) group provides a convenient leaving group for further functionalization. The hydroxyl group at the end of the molecule allows for additional modifications, making it a versatile building block in peptide chemistry.
Recent research has highlighted the importance of such intermediates in the development of novel therapeutic agents. For instance, studies have demonstrated that BOC-LYS(TOS)-OH DCHA can be effectively utilized in the synthesis of enzyme inhibitors, which are critical in treating a variety of diseases, including cancer and inflammatory disorders. The compound's ability to mimic natural amino acid sequences while incorporating non-natural functionalities has opened new avenues for drug design.
The CAS number 13734-29-7 provides a unique identifier for this compound, ensuring consistency and accuracy in scientific literature and industrial applications. This standardized naming system is essential for researchers to communicate effectively and avoid confusion in chemical synthesis and drug development processes.
Advancements in computational chemistry have further enhanced the utility of BOC-LYS(TOS)-OH DCHA. Molecular modeling studies have revealed insights into its interactions with biological targets, aiding in the rational design of more effective drugs. These simulations have shown that the compound can bind to specific protein pockets with high affinity, making it a promising candidate for targeted therapy.
In addition to its role in peptide synthesis, BOC-LYS(TOS)-OH DCHA has been explored in the development of novel materials with applications in biotechnology and nanotechnology. Its unique chemical properties make it suitable for creating functionalized surfaces and polymers that can be used in drug delivery systems and biosensors.
The integration of green chemistry principles has also influenced the production of BOC-LYS(TOS)-OH DCHA. Researchers are increasingly focusing on developing sustainable synthetic routes that minimize waste and reduce environmental impact. These efforts align with global initiatives to promote sustainable pharmaceutical manufacturing practices.
The future prospects of BOC-LYS(TOS)-OH DCHA are promising, with ongoing studies exploring its potential in various therapeutic areas. As our understanding of molecular interactions continues to evolve, this compound is likely to play a pivotal role in next-generation drug development. Its versatility and adaptability make it an indispensable tool for chemists and biologists working at the forefront of pharmaceutical innovation.
13734-29-7 (BOC-LYS(TOS)-OH DCHA) 関連製品
- 2228317-12-0(tert-butyl N-3-(3-amino-2-hydroxypropyl)-4-hydroxyphenylcarbamate)
- 1956370-88-9(2-Oxa-9-azaspiro[5.5]undecane hydrochloride)
- 2361782-82-1(tert-butyl 4-{N-ethyl-4-[(prop-2-enamido)methyl]benzamido}azepane-1-carboxylate)
- 2138251-23-5(2-bromo-3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)methyl-6-fluoropyridine)
- 2172200-22-3(1-{(4-chloro-3-methylphenyl)methyl(methyl)amino}propan-2-ol)
- 1344072-59-8(2-amino-4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpentanamide)
- 550-90-3(7,14-Methano-2H,11H-dipyrido[1,2-a:1',2'-e][1,5]diazocin-11-one,dodecahydro-, (7S,7aR,14S,14aS)-)
- 1806939-83-2(2-Chloro-3-(difluoromethyl)-5-iodo-6-(trifluoromethyl)pyridine)
- 185957-97-5(5,6,7,8-Tetrahydro-N-methoxy-N-methyl-1-naphthalenecarboxamide)
- 2408936-97-8((1R,3S)-1-amino-3-hydroxyspiro[3.3]heptane-1-carboxylic acid hydrochloride)
